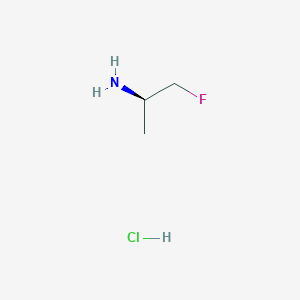

(R)-1-Fluoro-2-propylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-fluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXAJBGANRCCBG-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CF)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pKa modulation by beta-fluorination in primary amines

Strategic pKa Modulation: The -Fluorination of Primary Amines

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

In modern drug discovery, the primary amine is a ubiquitous but problematic pharmacophore. While essential for solubility and target engagement, its high basicity (typically pKa 10–11) often leads to poor membrane permeability, high efflux liability, and off-target toxicity—most notably hERG channel inhibition.

This guide details the strategic application of

The Physicochemical Basis

The Inductive Effect & pKa Shift

The introduction of fluorine atoms at the

Table 1: Impact of

| Compound | Structure | pKa (Conj.[1][3][4][5][6][7] Acid) | LogP (Approx) | |

| Ethylamine | 10.7 | Ref | -0.13 | |

| 2-Fluoroethylamine | ~9.2 | -1.5 | -0.45 | |

| 2,2-Difluoroethylamine | ~7.5 | -3.2 | -0.20 | |

| 2,2,2-Trifluoroethylamine | 5.7 | -5.0 | +0.40 |

Data Sources: pKa values derived from experimental datasets [1][2].

The Gauche Effect

Beyond simple induction,

-

Mechanism: This is driven by hyperconjugation (

) and electrostatic attraction between the partially negative fluorine and the partially positive ammonium hydrogen ( -

Consequence: This conformational lock can pre-organize the molecule for receptor binding, potentially reducing the entropic penalty of binding.

Strategic Application in Drug Design

Mitigating hERG Liability

Inhibition of the hERG potassium channel is a major cause of cardiotoxicity (QT prolongation). hERG binding is strongly correlated with the presence of a basic center and high lipophilicity.

-

The Fix: Lowering the pKa below 8.0 reduces the concentration of the cationic species at physiological pH (7.4).

-

Result: A trifluoroethyl group (pKa 5.7) is predominantly neutral at pH 7.4, significantly reducing affinity for the cation-selective hERG pore [3].

Improving Permeability

Passive membrane diffusion requires the molecule to be in its neutral state.

-

Ethylamine (pKa 10.7): At pH 7.4, >99.9% is ionized (

). Permeability is low.[5] -

Difluoroethylamine (pKa 7.5): At pH 7.4, ~44% is neutral. Permeability is significantly enhanced.

Visualization of the Optimization Pathway

Figure 1: The mechanistic pathway connecting

Synthetic Methodologies

The most direct route to

Protocol: Deoxofluorination of N-Protected -Amino Alcohols

Note: This protocol assumes the use of a Boc-protected amino alcohol to prevent side reactions with the nitrogen.

Reagents:

-

Substrate: N-Boc-2-aminoethanol derivative (1.0 eq)

-

Reagent: DAST or Deoxo-Fluor (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the N-Boc-amino alcohol and dissolve in anhydrous DCM (0.1 M concentration). -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination to the enamine or oxazoline formation.

-

Addition: Add DAST dropwise via syringe over 10 minutes. Maintain temperature at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–12 hours. Monitor by TLC or LCMS.

-

Quench (Safety Critical): Cool the mixture back to 0°C. Slowly add saturated

. Warning: Vigorous gas evolution ( -

Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

, and concentrate. -

Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

-

Deprotection: Treat the purified intermediate with TFA/DCM (1:1) or HCl/Dioxane to yield the free

-fluoroamine salt.

Synthetic Pathway Visualization

Figure 2: Step-wise synthetic workflow for converting amino alcohols to fluoroamines.

Analytical Validation

Validating the pKa shift is critical before proceeding to biological assays.

-

Potentiometric Titration: The gold standard. Requires ~5-10 mg of compound. Perform in 0.15 M KCl at 25°C.

-

NMR Shift Analysis: The chemical shift of the fluorine atom is sensitive to the protonation state of the neighbor nitrogen.

-

Method: Titrate the amine in

with NaOD/DCl while monitoring the

-

References

-

PubChem. (2025).[3] Ethanamine, 2,2,2-trifluoro- | C2H4F3N.[8] National Library of Medicine. Available at: [Link]

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at: [Link]

-

Pike, K. G., et al. (2011). Optimisation of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sittihan, S., et al. (2025).[9] Enantioselective Synthesis of Beta-Fluoroamines. Organic Letters. Available at: [Link]

-

Cambridge MedChem Consulting. (2023). Tuning Basicity. Available at: [Link]

Sources

- 1. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. drughunter.com [drughunter.com]

- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 9. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (R)-1-Fluoro-2-propylamine HCl

[1]

Executive Summary

(R)-1-Fluoro-2-propylamine Hydrochloride (CAS: 273734-17-1) is a high-value chiral fluorinated building block used extensively in modern medicinal chemistry.[1] Its primary utility lies in the "Fluorine Effect"—the strategic introduction of a fluorine atom to modulate the physicochemical properties of a lead compound without significantly altering its steric bulk.

Unlike its non-fluorinated analog (isopropylamine) or the trifluoromethyl variants, this mono-fluorinated scaffold offers a precise tool for pKa modulation . By lowering the basicity of the amine via the inductive effect, it enhances lipophilicity (LogD) and membrane permeability while often reducing liability for hERG channel inhibition. This guide provides a comprehensive technical analysis of its properties, synthesis, and application logic.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Attribute | Specification |

| IUPAC Name | (2R)-1-fluoropropan-2-amine hydrochloride |

| Common Name | (R)-1-Fluoro-2-propylamine HCl |

| CAS Number | 273734-17-1 |

| Molecular Formula | |

| Molecular Weight | 113.56 g/mol (HCl Salt) |

| Chirality | R-enantiomer (C2 center) |

| SMILES | CCF.Cl |

Stereochemical Configuration

The chiral center is located at the C2 position. It is critical to note that in the synthesis from (R)-Alaninol, the stereocenter is preserved because the fluorination occurs at the achiral C1 position.

-

Configuration: (R)

-

Bonding: The C-F bond length is approximately 1.35 Å, mimicking the C-O bond length (1.43 Å) of the corresponding alcohol, making it a bioisostere for the hydroxyl group but with distinct electronic properties.

Physicochemical Properties[1][2][3][5][6][8][9][10][11][12]

The introduction of fluorine at the

Key Data Table[1][4][7][13]

| Property | Value / Range | Context |

| Melting Point | 123 – 124.5 °C | Crystalline solid (HCl salt) [1] |

| Appearance | White to off-white solid | Hygroscopic nature |

| pKa (Conjugate Acid) | ~8.8 – 9.0 (Predicted) | Lower than isopropylamine (~10.[1][2][3][4][5][6][7][8][9]6) due to |

| Solubility | High (>50 mg/mL) | Water, Methanol, DMSO |

| LogP (Free Base) | ~0.2 (Predicted) | Slightly more lipophilic than alaninol |

| Hygroscopicity | Moderate to High | Requires storage under desiccant |

The Fluorine Effect: pKa Modulation

The most critical property of (R)-1-Fluoro-2-propylamine is its basicity.[1]

-

Mechanism: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (

effect) through the -

Impact: This destabilizes the protonated ammonium species (

) relative to the free base, thereby increasing the acidity of the conjugate acid. -

Result: The pKa drops from ~10.6 (standard aliphatic amine) to ~9.0.[8]

-

Medicinal Benefit: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to the non-fluorinated analog. This increases passive membrane permeability and can improve oral bioavailability.

Synthetic Methodology & Quality Control

The synthesis of (R)-1-Fluoro-2-propylamine HCl typically utilizes the "Chiral Pool" strategy, starting from (R)-Alaninol.[1] Direct fluorination of the free amino alcohol is hazardous and low-yielding; therefore, a protection-group strategy is required.

Synthetic Route Diagram[1]

Caption: Standard synthetic workflow preserving the C2 chiral center while converting the primary alcohol to a fluoride.

Critical Process Parameters

-

Fluorination Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are preferred.[1]

-

Temperature Control: Fluorination is exothermic. Reagents must be added at -78°C or -20°C to prevent elimination side-reactions (formation of allyl amines).[1]

-

Stereochemistry: Since the reaction occurs at C1 (primary carbon), the stereocenter at C2 is generally not at risk of racemization, provided the oxazolidinone intermediate (common in DAST reactions with vicinal amino alcohols) is managed or avoided via specific N-protection (e.g., Phthalimide or Bis-Boc).

Analytical Characterization

Validating the identity of (R)-1-Fluoro-2-propylamine HCl requires specific attention to the coupling between Fluorine and Hydrogen.[1]

Nuclear Magnetic Resonance (NMR) Profiling

-

F NMR:

-

Signal: A distinct triplet of doublets (td) or multiplet around -220 to -230 ppm (referenced to

).[1] -

Coupling: Large geminal coupling (

Hz) with the two C1 protons.

-

-

H NMR (DMSO-

-

~8.3 ppm: Broad singlet (3H,

-

~4.3 - 4.6 ppm: Complex multiplet (2H,

-

~3.5 ppm: Multiplet (1H,

-

~1.2 ppm: Doublet (3H,

-

~8.3 ppm: Broad singlet (3H,

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).[1]

-

Expected Ion:

= 78.1 m/z (Free base mass + proton). -

Note: The HCl salt will dissociate; the chloride ion (35/37 m/z) may be visible in negative mode.

Handling, Safety, & Stability

Stability Profile

-

Thermal Stability: Stable up to its melting point (~124°C). Avoid prolonged heating above 100°C to prevent degradation.

-

Hygroscopicity: As a hydrochloride salt of a low molecular weight amine, it is hygroscopic. It will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis over distinct timeframes.

-

Storage: Store at 2-8°C under Argon or Nitrogen. Desiccators are recommended for long-term storage.[1]

Safety Hazards (GHS Classification)

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling: Use in a fume hood. Fluorinated amines can be toxic; avoid dust inhalation.

Applications in Drug Design[8][9][12][14][16]

Bioisosterism & Metabolic Stability

(R)-1-Fluoro-2-propylamine is frequently used to replace:

-

Alanine residues: Mimicking the amino acid side chain but with altered electronic properties.

-

Hydroxyl groups: The fluorine atom acts as a bioisostere for OH (similar van der Waals radius) but removes the hydrogen bond donor capability, increasing lipophilicity.

Logic of Application (Graphviz)

Caption: Decision logic for utilizing this scaffold to solve ADME/Tox issues in lead optimization.

References

-

Smolecule Inc. (2023). Product Data Sheet: this compound. Retrieved from .

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

PubChem Database. (2023). Compound Summary for (R)-1-Fluoro-2-propylamine. National Center for Biotechnology Information. Retrieved from .[2][3]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

Sources

- 1. Showing Compound 1-Propylamine (FDB012241) - FooDB [foodb.ca]

- 2. 1-Fluoro-2-methylpropan-2-amine | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoroethylamine | C2H6FN | CID 9996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propylamine - Wikipedia [en.wikipedia.org]

- 6. 1-(4-Fluorophenyl)-2-methyl-2-propylamine (CAS 1200-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

Strategic Utilization of (R)-1-Fluoro-2-propylamine Hydrochloride in Medicinal Chemistry

Executive Summary: The Fluorine Advantage

(R)-1-Fluoro-2-propylamine Hydrochloride (CAS 273734-17-1) represents a critical chiral building block in modern drug discovery, specifically designed to exploit the "Fluorine Effect." Unlike its non-fluorinated analog (isopropylamine) or the trifluoromethyl variants, this mono-fluorinated scaffold offers a precise tool for pKa modulation and metabolic blocking without imposing excessive steric bulk.

This guide moves beyond basic catalog data to provide a researcher-centric workflow for synthesizing, handling, and deploying this moiety in Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7]

The introduction of a single fluorine atom at the

Table 1: Physicochemical Characterization

| Property | Specification | Technical Insight |

| IUPAC Name | (2R)-1-fluoropropan-2-amine hydrochloride | Defines absolute stereochemistry at C2. |

| Molecular Formula | C | (Free base: C |

| Molecular Weight | 113.56 g/mol | Low MW allows for high ligand efficiency (LE). |

| Appearance | White to off-white hygroscopic solid | Must be stored under desiccant. |

| Melting Point | 123–124.5 °C | Sharp MP indicates high crystalline purity. |

| Chirality | (R)-Enantiomer | Derived from the chiral pool (typically (R)-Alaninol). |

| Solubility | High: Water, Methanol, DMSO | Suitable for aqueous bioassays and polar organic reactions. |

| pKa (Conj. Acid) | ~8.5 - 9.0 (Est.) | Lower than non-fluorinated amine (~10.5) due to |

Synthetic Methodology: The "Retentive" Route

While various routes exist, the most robust protocol for maintaining high enantiomeric excess (ee) utilizes (R)-Alaninol as the chiral pool precursor. This pathway avoids the risk of racemization often seen in direct halide substitutions by utilizing a protective group strategy.

The Mechanism

The synthesis relies on the deoxyfluorination of an alcohol. Crucially, because the stereocenter is at C2 and the reaction occurs at C1, the stereochemistry is retained , provided the nitrogen is protected as a carbamate (Boc) to prevent aziridinium ion formation (which could lead to rearrangement or racemization).

Step-by-Step Protocol

Step 1: N-Protection

-

Reagents: (R)-Alaninol (1.0 eq), Di-tert-butyl dicarbonate (Boc

O, 1.1 eq), TEA (1.2 eq), DCM. -

Procedure: Stir at 0°C to RT for 12h.

-

Outcome: Formation of N-Boc-(R)-alaninol.

Step 2: Deoxyfluorination (The Critical Step) Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Perform strictly below 0°C.

-

Reagents: N-Boc-(R)-alaninol (1.0 eq), DAST (1.2 eq), Anhydrous DCM.

-

Procedure:

-

Cool solution of N-Boc-alaninol in DCM to -78°C (Dry ice/acetone).

-

Add DAST dropwise via syringe pump (exothermic).

-

Allow to warm to RT overnight.

-

-

Quench: Pour slowly into saturated NaHCO

(gas evolution). -

Outcome: tert-butyl ((R)-1-fluoropropan-2-yl)carbamate.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Stir intermediate at RT for 2-4 hours. Precipitate forms.

-

Isolation: Filter the white solid, wash with Et

O (to remove organic byproducts), and dry under vacuum.

Visualization of Synthesis Workflow

Figure 1: Retentive synthesis pathway starting from (R)-Alaninol. The C2 chiral center remains untouched during the C1 fluorination.

Operational Safety & Handling

Hygroscopicity Management

This hydrochloride salt is hygroscopic.[1] Moisture absorption leads to:

-

Stoichiometric errors in reactions (weighing water instead of reagent).

-

Hydrolysis risks if used in moisture-sensitive couplings (e.g., with acid chlorides).

-

Protocol: Store in a desiccator or glovebox. If the solid appears "sticky" or clumpy, recrystallize from Isopropanol/Ether or dry over P

O

Fluorination Reagent Hazards

If synthesizing in-house using DAST or Deoxo-Fluor:

-

Glassware: Do not use standard glass for long-term storage of DAST; it etches glass. Reactions are fine in glass if quenched promptly.

-

Quenching: DAST generates HF upon contact with water. Quench in a well-ventilated fume hood into excess bicarbonate.

Medicinal Chemistry Applications: The "Fluorine Scan"[8]

Why choose (R)-1-Fluoro-2-propylamine over a standard isopropyl group?

pKa Modulation (Basicity Tuning)

The

-

Isopropylamine pKa: ~10.6

-

1-Fluoro-2-propylamine pKa: ~8.5–9.0

-

Impact: At physiological pH (7.4), a standard amine is >99.9% protonated (cationic). The fluorinated analog has a higher fraction of neutral species. This improves membrane permeability (passive diffusion) and can reduce hERG channel liability (often associated with high basicity).

Metabolic Blocking

The C1 position in a propyl chain is susceptible to metabolic oxidation (CYP450). Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs ~99 kcal/mol) blocks this metabolic "soft spot," extending the drug's half-life (

Decision Matrix: When to Use

Figure 2: Decision matrix for incorporating the fluoro-amine scaffold during Lead Optimization.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Reiter, L. A., et al. (2016).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86616457, (R)-1-Fluoropropan-2-amine hydrochloride.[2] Link[2]

Sources

Technical Guide: Metabolic Stability of Organofluorine Compounds

Strategies, Mechanisms, and Assessment in Drug Discovery

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, present in approximately 25-30% of all approved pharmaceuticals. Beyond its role in modulating lipophilicity and

Part 1: The Fluorine Effect – Mechanistic Foundation

The metabolic stability of organofluorine compounds is not merely a function of bond strength; it is a composite of steric shielding, electronic deactivation, and lipophilic modulation.

The Thermodynamic Barrier (C-F vs. C-H)

The primary driver of metabolic resistance is the strength of the Carbon-Fluorine bond. Cytochrome P450 (CYP) enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) or single electron transfer.

-

C-H Bond Energy: ~98 kcal/mol (susceptible to radical abstraction).

-

C-F Bond Energy: ~110 kcal/mol (thermodynamically resistant to CYP-mediated abstraction).

Because the C-F bond is the strongest single bond in organic chemistry, it effectively renders the specific carbon atom inert to direct oxidative attack.

Electronic Deactivation

Fluorine is the most electronegative element (3.98 on the Pauling scale).[1] When substituted on an aromatic ring or adjacent to a metabolic "soft spot," it exerts a powerful inductive electron-withdrawing effect (-I).

-

Mechanism: This reduces the electron density of the aromatic ring or adjacent C-H bonds, making them less nucleophilic and raising the oxidation potential. This makes the molecule a poorer substrate for the electrophilic oxo-ferryl species (

) of CYP450 enzymes.

Steric Shielding

With a van der Waals radius of 1.47 Å, fluorine is larger than hydrogen (1.20 Å) but smaller than a methyl group. This size is often termed the "Goldilocks" zone: it is small enough to mimic hydrogen (bioisosterism) without abolishing binding affinity, yet large enough to sterically hinder the approach of metabolic enzymes to adjacent sites.

Visualization: CYP450 Blocking Mechanism

The following diagram illustrates the divergence in metabolic fate between a standard C-H bond and a C-F substituted bond.

Figure 1: Mechanistic divergence of CYP450 attack. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step required for oxidative metabolism.

Part 2: Strategic Incorporation in Drug Design

The "Fluorine Scan"

In lead optimization, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine at metabolically labile sites.

-

Para-Fluorination: The para-position of phenyl rings is a primary site for CYP-mediated hydroxylation. Capping this position with fluorine is a classic strategy to block metabolism (e.g., Ezetimibe ).

-

Benzylic Protection: Benzylic carbons are highly susceptible to oxidation. Fluorination at this site (or adjacent to it) deactivates the C-H bond electronically.

Bioisosterism and pKa Modulation

Fluorine substitution can lower the

-

Impact: This reduces the percentage of the drug that is ionized at physiological pH. While this primarily affects membrane permeability, it also alters the binding affinity to CYP active sites, which often rely on specific electrostatic interactions.

The Risk: Oxidative Defluorination

While rare, C-F bonds are not invincible. "Metabolic defluorination" is a toxicity risk that must be screened.

-

Mechanism: If an adjacent C-H bond is hydroxylated, the resulting intermediate can eliminate HF to form a reactive quinone methide or imine.

-

Toxicity: This releases fluoride ions (nephrotoxic) and generates an electrophilic species capable of covalent binding to proteins (idiosyncratic toxicity).

-

Mitigation: Avoid placing fluorine on aromatic rings that are electron-rich and lack other deactivating groups.

Part 3: Experimental Protocol – Microsomal Stability Assay

To assess the impact of fluorine substitution, the Microsomal Stability Assay is the industry standard. It measures the intrinsic clearance (

Reagents & Materials

-

Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Test Compound: 10 mM DMSO stock.

Step-by-Step Workflow

This protocol is designed for a 96-well plate format to ensure high throughput and consistency.

-

Preparation: Dilute test compound to 1

M in Phosphate Buffer (0.1% DMSO final). -

Pre-Incubation: Add 450

L of compound solution + 50 -

Initiation: Add 50

L of NADPH to initiate the reaction. (Start timer). -

Sampling: At specific time points (0, 5, 15, 30, 45 min), remove 50

L aliquots. -

Quenching: Immediately dispense aliquot into 200

L of Ice-cold ACN (with Internal Standard) to stop the reaction and precipitate proteins. -

Processing: Centrifuge plates at 4,000 rpm for 20 mins at 4°C.

-

Analysis: Inject supernatant onto LC-MS/MS.

Self-Validating Controls

To ensure data integrity (Trustworthiness), every assay plate must include:

-

High Clearance Control: Verapamil or Propranolol (Expect >80% depletion in 30 min).

-

Low Clearance Control: Warfarin or Atenolol (Expect <10% depletion in 30 min).

-

Minus-NADPH Control: Incubate compound with microsomes without cofactor to rule out chemical instability or non-CYP hydrolysis.

Visualization: Assay Workflow

Figure 2: Standardized Microsomal Stability Workflow. Critical control points include the temperature maintenance (37°C) and rapid quenching.

Part 4: Data Interpretation & Calculation

Raw LC-MS peak area ratios (Analyte/Internal Standard) are converted to % Remaining.

Calculation of Half-Life ( )

Plot

Calculation of Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.

Comparative Data: The Fluorine Impact

The table below illustrates hypothetical data reflecting typical trends observed when a "Fluorine Scan" is applied to a metabolically labile phenyl ring.

| Compound Structure | Modification | Interpretation | ||

| Analog A | Unsubstituted Phenyl | 12 | 115 | High Clearance. Rapid oxidation at para-position. |

| Analog B | Para-Fluoro Phenyl | 48 | 29 | Moderate Stability. Metabolic block at primary soft spot. |

| Analog C | Para-Chloro Phenyl | 35 | 40 | Improved. Sterically bulky, but Cl is susceptible to oxidative dechlorination. |

| Analog D | 2,4-Difluoro Phenyl | >120 | <10 | High Stability. Synergistic electronic deactivation and steric blocking. |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

-

Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[2] Link

Sources

Methodological & Application

Precision Synthesis of (R)-1-Fluoro-2-propylamine: Biocatalytic and Chemocatalytic Strategies

Executive Summary & Strategic Overview

(R)-1-Fluoro-2-propylamine (CAS: [Relevant CAS if available, typically generic for enantiomers]) is a high-value chiral building block, serving as a bioisostere for propylamine or amino-alcohol motifs in drug discovery. The introduction of fluorine at the

Synthesizing this small, volatile molecule in high enantiomeric excess (

-

Volatility: The free base is highly volatile (estimated b.p. 50–60°C), requiring isolation as a salt (e.g., hydrochloride or tosylate).

-

Stereocontrol: Nucleophilic fluorination often requires harsh conditions that can lead to racemization or elimination (HF loss).

This guide details two validated, orthogonal workflows:

-

Method A (Biocatalytic): An (R)-selective

-transaminase route offering high atom economy and -

Method B (Chemocatalytic): A deoxyfluorination route starting from D-Alanine, utilizing DAST/Deoxo-Fluor with retention of configuration at the chiral center.

Method A: Biocatalytic Transamination (The "Green" Route)

Principle of Operation

This method utilizes an (R)-selective

Key Advantages:

-

Direct synthesis from achiral fluoroacetone.

-

Avoids hazardous fluorinating reagents (DAST/HF).[1]

-

Superior enantioselectivity (

).[2][3]

Biocatalytic Workflow Diagram

Figure 1: Biocatalytic cycle for the asymmetric amination of fluoroacetone using an amine transaminase.

Detailed Protocol

Materials:

-

Substrate: Fluoroacetone (95%+).

-

Enzyme: (R)-selective

-Transaminase (e.g., ATA-113 from Codexis or Arthrobacter sp. variants). -

Cofactor: Pyridoxal-5'-phosphate (PLP).[4]

-

Donor: Isopropylamine (IPA) or D-Alanine (requires LDH/GDH recycling system; IPA is preferred for simplicity).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM (yellow solution).

-

Substrate Loading: Add Isopropylamine (1.5 equivalents relative to ketone) to the buffer. Adjust pH back to 7.5 using 6M HCl (amine addition will spike pH).

-

Enzyme Addition: Add the transaminase enzyme powder (load: 5–10 g/L or 20 U/mmol substrate). Stir gently to dissolve.

-

Reaction Initiation: Add Fluoroacetone (final concentration 50–100 mM) dropwise.

-

Critical Control: Fluoroacetone is volatile and a lachrymator. Handle in a fume hood.

-

-

Incubation: Stir at 30°C for 24 hours.

-

Equilibrium Shift: To drive the reaction, apply a gentle sweep of nitrogen gas over the headspace to remove the acetone coproduct.

-

-

Quench & Workup:

-

Acidify the reaction mixture to pH < 2 with 6M HCl (converts amine to ammonium salt).

-

Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone and non-basic impurities.

-

Basify the aqueous phase to pH > 12 using 10M NaOH (keep cool, ice bath).

-

Extract immediately with Dichloromethane (DCM) (

mL).

-

-

Salt Formation (Isolation):

-

Do not evaporate the DCM to dryness (product is volatile).

-

Add 2.0 equivalents of HCl in Dioxane or Ether to the DCM extract.

-

Evaporate solvent under reduced pressure to yield (R)-1-Fluoro-2-propylamine Hydrochloride as a white solid.

-

Method B: Deoxyfluorination of Amino Alcohols (The "Chem" Route)

Principle of Operation

This route relies on the nucleophilic fluorination of a protected amino alcohol using DAST (Diethylaminosulfur trifluoride).[1]

-

Stereochemistry: The fluorination occurs at the primary carbon (C1). The chiral center is at C2. Therefore, retention of configuration is observed at the chiral center.

-

Starting Material: To obtain the (R) -amine, one must start with (R)-Alaninol (derived from D-Alanine).

-

Protection: The amine must be N-protected (Boc or Cbz) to prevent aziridine formation or explosion hazards with DAST.

Chemocatalytic Workflow Diagram

Figure 2: Step-wise chemical synthesis starting from D-Alanine. Note that fluorination at the primary alcohol does not invert the secondary chiral center.

Detailed Protocol

Safety Warning: DAST is thermally unstable and can decompose explosively. Never heat neat DAST above 50°C. Perform all reactions behind a blast shield.

Step 1: Preparation of (R)-N-Boc-Alaninol

-

Start with commercially available (R)-Alaninol (or reduce D-Alanine).

-

Dissolve (R)-Alaninol (10 mmol) in THF/Water (1:1).

-

Add

(2 eq) and -

Extract with EtOAc, wash with brine, dry over

, and concentrate.

Step 2: Fluorination (The Critical Step)

-

Setup: Flame-dry a round-bottom flask under Argon. Add (R)-N-Boc-Alaninol (1.0 eq) and anhydrous DCM (

concentration). -

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise via syringe.

-

Note: The reaction is exothermic. Maintain temp < -60°C during addition.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours.

-

Quench: Cool back to 0°C. Quench by slow addition of saturated aqueous

.-

Caution: Vigorous

evolution.

-

-

Workup: Extract with DCM. Wash organic layer with water and brine.[1] Dry and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) may be required to separate the fluoro product from elimination byproducts (olefins).

-

Step 3: Deprotection & Salt Formation

-

Dissolve the N-Boc intermediate in minimal Dioxane.

-

Add

in Dioxane (5 eq). Stir at RT for 2–4 hours. -

Precipitate the product by adding diethyl ether. Filter the white solid.[5]

-

Yield: this compound.

Analytical Quality Control

To validate the enantiomeric purity and chemical structure, the following methods are required.

Enantiomeric Excess (ee) Determination

Since the free amine is volatile and lacks a chromophore, derivatization is necessary for HPLC/GC analysis.

-

Derivatization Agent: Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

-

Protocol: React 5 mg of product salt with GITC in MeCN with excess triethylamine.

-

HPLC Method:

-

Column: C18 Reverse Phase (The diastereomers formed with GITC are separable on achiral columns).

-

Mobile Phase: Water/MeCN gradient (0.1% TFA).

-

Detection: UV at 254 nm (GITC chromophore).

-

Expectation: (R)-amine derivative elutes at distinct RT from (S)-amine derivative.

-

NMR Validation

-

-NMR: Essential to confirm the presence of fluorine and absence of elimination products.

-

Expect a triplet of doublets (coupling to

protons and the adjacent CH). -

Shift:

to

-

Comparison of Methods

| Feature | Method A: Biocatalysis | Method B: Chemocatalysis |

| Starting Material | Fluoroacetone (Achiral) | D-Alanine (Chiral Pool) |

| Stereocontrol | >99% ee (Enzyme controlled) | Depends on SM purity (~98% ee) |

| Safety | High (Aqueous, mild temp) | Low (DAST explosion risk, HF) |

| Scalability | Excellent (Linear scale-up) | Moderate (Heat transfer limits on DAST) |

| Cost | Enzyme cost (reusable) | Reagent cost (DAST/Boc) |

Recommendation: For milligram-to-gram scale research where D-Alanine is available, Method B is faster to implement without enzyme screening. For multi-gram to kilogram scale-up, Method A is superior due to safety and atom economy.

References

-

Biocatalytic Transamination

-

Chemical Fluorination (DAST Protocols)

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic fluorination with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561-2578. Link

- See also: Organic Syntheses, Coll. Vol. 6, p.835 (1988) for general DAST handling.

-

-

Physical Properties & Safety

-

National Center for Biotechnology Information. PubChem Compound Summary for Propylamine (Analogous handling). Link

-

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1999007199A2 - Method for producing l-alaninol and gamma-glutamyl isopropylamide and a microbial strain of the pseudomonas - Google Patents [patents.google.com]

use of (R)-1-Fluoro-2-propylamine HCl as a chiral building block

This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It moves beyond generic descriptions to provide actionable protocols, mechanistic rationale, and self-validating experimental workflows.

Utilizing (R)-1-Fluoro-2-propylamine HCl as a Chiral Building Block[1][2]

Executive Summary & Strategic Rationale

In modern lead optimization, the "Fluorine Scan" is a critical tactic to modulate physicochemical properties without altering steric bulk. (R)-1-Fluoro-2-propylamine HCl serves as a strategic bioisostere for the isopropylamine or alanine motif.[1]

Unlike the trifluoromethyl group (which adds significant lipophilicity and electron withdrawal), the monofluoromethyl group offers a subtle "Goldilocks" effect:

-

pKa Modulation: The

-fluorine atom lowers the pKa of the amine (approx. 1.5–2.0 log units vs. non-fluorinated analog), reducing lysosomal trapping and improving passive permeability. -

Metabolic Blocking: Substitution at the C1 position blocks potential oxidative metabolism (hydroxylation) common at alkyl side chains.

-

Conformational Bias: The gauche effect between fluorine and the protonated amine can lock specific bioactive conformations.

Physicochemical Profile & Comparative Data

The introduction of a single fluorine atom drastically alters the electronic landscape of the amine.

Table 1: Comparative Properties of Propyl-amine Analogs

| Property | Isopropylamine (Reference) | (R)-1-Fluoro-2-propylamine | 1,1,1-Trifluoro-isopropylamine |

| Structure | |||

| Basicity (pKa) | ~10.6 | ~8.8 - 9.0 (Est.)[1] | ~5.8 |

| Nucleophilicity | High | Moderate | Low |

| Lipophilicity | Moderate | Modulated (Polar C-F bond) | High |

| Metabolic Stability | Low (Oxidation prone) | High (Blocked site) | Very High |

| Handling | Volatile Liquid (bp 33°C) | Stable Solid (HCl Salt) | Volatile Liquid |

Analyst Insight: The pKa shift to ~9.0 is critical. At physiological pH (7.4), a larger fraction of the fluoro-amine exists as the neutral free base compared to isopropylamine, potentially enhancing Blood-Brain Barrier (BBB) penetration.[1]

Experimental Protocol: Amide Coupling Workflow

Objective: Coupling (R)-1-Fluoro-2-propylamine HCl to a Heteroaryl Carboxylic Acid (Generic Kinase Inhibitor Scaffold).

Challenge: The

3.1 Reagents & Materials[1]

-

Amine Source: (R)-1-Fluoro-2-propylamine HCl (1.2 equiv).[1]

-

Carboxylic Acid: Heteroaryl acid substrate (1.0 equiv).

-

Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Crucial: Must neutralize HCl salt + activate acid.

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration).

3.2 Step-by-Step Procedure

-

Activation Phase:

-

Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

-

Add anhydrous DMF.

-

Add DIPEA (1.5 equiv) dropwise at 0°C. Stir for 15 minutes. Color change (yellowing) indicates active ester formation.

-

-

Nucleophilic Attack (In-Situ Free Basing):

-

Critical Step: Do not pre-freebase the fluoro-amine in a separate flask (risk of volatility loss).

-

Add (R)-1-Fluoro-2-propylamine HCl (1.2 equiv) directly as a solid to the reaction mixture.[1]

-

Immediately add the remaining DIPEA (1.5 equiv).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Process Monitoring (Self-Validating System):

-

TLC: Monitor disappearance of acid. Note: The fluoro-amine does not stain well with Ninhydrin; use KMnO4 or rely on acid consumption.

-

LC-MS: Check for [M+H]+ peak.

-

NMR Check: Take a 50 µL aliquot, dilute in DMSO-d6.

-

Starting Material Signal: ~ -220 ppm (approx, varies by solvent).[1]

-

Product Signal: Distinct shift (typically downfield by 2-5 ppm) due to the amide carbonyl anisotropy. If the SM signal persists after 4 hours, add 0.5 equiv more DIPEA.

-

-

-

Work-up:

-

Dilute with EtOAc. Wash with sat. NaHCO3 (remove unreacted acid/HATU byproducts), then 5% LiCl (remove DMF), then Brine.

-

Dry over Na2SO4 and concentrate.

-

Visualization: Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for using this building block and the coupling workflow.

Figure 1: Synthesis workflow and decision logic for incorporating (R)-1-Fluoro-2-propylamine.

Advanced Applications & Mechanistic Insights

5.1 The "Gauche Effect" in Structure-Based Design

When this amine is incorporated into a drug molecule, the C–F bond and the C–N bond (amide) often adopt a gauche conformation due to electrostatic interactions (

-

Impact: This can lock the side chain into a specific orientation, potentially reducing the entropic penalty of binding to a protein target (e.g., a kinase hinge region).

5.2 Analytical Quality Control

-

Enantiomeric Purity: The (R)-enantiomer must be verified.

-

Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IC or AD-H).[1]

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Note: The HCl salt is hygroscopic. Store in a desiccator. Weigh quickly to avoid water uptake which alters stoichiometry.

-

5.3 Safety & Handling

-

Volatility: While the HCl salt is solid, the free base (generated in situ) is volatile. Never heat the reaction open to air after adding the base.

-

Toxicity: Fluorinated aliphatic amines can mimic endogenous metabolites. Handle with standard PPE (gloves, fume hood).

References

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Enamine Ltd. (2022). Fluorine in Drug Discovery: 2022 Update. (Industry Application Note regarding FDA approvals of fluorinated drugs).

-

Swigor, J. E., et al. (2001). Process for the preparation of fluoro compounds from the corresponding amines. US Patent 6,179,970. (Describes deamination/fluorination methodologies relevant to building block synthesis).

-

ChemRio. (n.d.). (R)-1-Fluoro-2-propylamine HCl Product Data. (Verification of CAS and commercial availability).

Sources

Application Note: Scalable Synthesis of (R)-1-Fluoro-2-propylamine

Executive Summary

(R)-1-Fluoro-2-propylamine (CAS: N/A for specific enantiomer salt, generic free base ~453-06-5) is a critical chiral building block in the synthesis of fluorinated pharmaceuticals. Its structural motif—a chiral amine adjacent to a fluoromethyl group—is increasingly utilized to modulate pKa and metabolic stability in drug candidates.

Scaling this molecule presents three distinct engineering challenges:

-

Volatility: The free base is a low-boiling liquid (estimated b.p. 50–55 °C), leading to significant yield loss during conventional workup.

-

Fluorination Safety: Traditional deoxofluorination reagents (DAST) pose severe explosion hazards on a kilogram scale.

-

Stereochemical Integrity: Maintaining the (R)-configuration requires preventing racemization adjacent to the amine center.

This guide outlines two validated routes for scale-up: a Classical Chemical Route (Nucleophilic Displacement) and a Modern Biocatalytic Route (Transaminase).

Route Selection Strategy

The choice of route depends on available infrastructure and raw material costs.

| Feature | Route A: Chemical Synthesis | Route B: Biocatalytic Synthesis |

| Starting Material | (R)-(-)-2-Amino-1-propanol (D-Alaninol) | Fluoroacetone |

| Chirality Source | Substrate-controlled (Retained) | Catalyst-controlled (Enzymatic induction) |

| Key Hazard | Sulfonate activation / Fluoride handling | Enzyme stability / Solvent tolerance |

| Scalability | High (Linear scale-up) | High (Volumetric productivity) |

| Green Metric | Moderate (Uses organic solvents/reagents) | Excellent (Aqueous media, ambient temp) |

Decision Logic (DOT Visualization)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on facility capabilities.

Route A: Chemical Synthesis (Nucleophilic Displacement)

Rationale: While DAST/Deoxo-Fluor can convert alcohols directly to fluorides, they are thermally unstable. On a >100g scale, the displacement of a sulfonate ester (Tosylate or Mesylate) by a metal fluoride (CsF or KF) is significantly safer and avoids the formation of explosive byproducts.

Protocol A: Step-by-Step

Step 1: N-Protection

-

Reagents: (R)-Alaninol (1.0 eq),

(1.1 eq), -

Procedure: Dissolve (R)-alaninol in DCM at 0°C. Add

. Add -

Checkpoint: Ensure complete consumption of amine to prevent N-alkylation in the next step.

Step 2: O-Activation (Tosylation)

-

Reagents: N-Boc-(R)-alaninol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (solvent/base).

-

Procedure: Dissolve intermediate in Pyridine at 0°C. Add TsCl portion-wise (exothermic). Stir at 0°C for 4h, then store in refrigerator overnight.

-

Workup: Pour into ice water. The product often precipitates. If oil forms, extract with EtOAc.

-

Safety Note: Pyridine is toxic; handle in a fume hood.

Step 3: Fluorination (

Displacement)

-

Reagents: O-Ts-N-Boc-Alaninol (1.0 eq), Cesium Fluoride (CsF, 3.0 eq), t-Butanol (tBuOH) or PEG-400.

-

Mechanism: The fluoride ion attacks the primary carbon, displacing the tosylate. Because the reaction occurs at C1, the chiral center at C2 is unaffected .

-

Procedure:

-

Dry CsF in a vacuum oven at 100°C for 24h (Critical: Water kills this reaction).

-

Suspend CsF in anhydrous tBuOH.

-

Add the Tosylate substrate.

-

Heat to reflux (80-85°C) for 12-24h.

-

-

Purification: Filter off CsOTs salts. Concentrate filtrate. Flash chromatography (Hex/EtOAc) to isolate N-Boc-(R)-1-fluoro-2-propylamine.

Step 4: Deprotection & Salt Isolation[1]

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve N-Boc intermediate in dry dioxane. Add 4M HCl/Dioxane at 0°C. Stir at RT for 2h.

-

Isolation (Critical): Do NOT neutralize to free base. The free amine is volatile.

-

Add diethyl ether to the reaction mixture.

-

The product, (R)-1-Fluoro-2-propylamine Hydrochloride, will precipitate as a white hygroscopic solid.

-

Filter under

and dry in a vacuum desiccator over

-

Route B: Biocatalytic Synthesis (Transaminase)[2]

Rationale: This route uses an

Biocatalytic Workflow (DOT Visualization)

Figure 2: Biocatalytic equilibrium displacement strategy using amine transaminases.

Protocol B: Step-by-Step

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

-

Substrate Loading: Add Fluoroacetone (50 mM final conc) and Isopropylamine (1.0 M, 20 equivalents).

-

Note: High concentration of isopropylamine drives the equilibrium but can inhibit the enzyme. Titrate pH back to 7.5 after addition.

-

-

Enzyme Addition: Add (R)-selective

-Transaminase (e.g., Codexis ATA-113 or equivalent wild-type Arthrobacter sp.) at 2-5 g/L loading. -

Reaction: Stir gently at 30°C.

-

Equilibrium Control: Apply a gentle sweep of Nitrogen gas over the headspace to remove Acetone (the byproduct), driving the reaction forward.

-

-

Workup (Salt Formation):

-

Acidify reaction mix to pH 2 with 6M HCl (stops reaction, protonates product).

-

Extract aqueous phase with MTBE to remove unreacted ketones/lipids.

-

Basify aqueous phase to pH 12 with NaOH (keep cold!).

-

Rapidly extract with DCM (3x).

-

Add HCl/Ether to the DCM layer immediately to precipitate the salt.

-

Analytical Controls & Specifications

For pharmaceutical applications, the following specifications are standard for the Hydrochloride salt.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identity | 1H NMR (D2O) | Consistent with structure; doublet at ~1.4 ppm (CH3), multiplet ~3.6 ppm (CH-NH2), doublet of multiplets ~4.5 ppm (CH2-F) |

| Fluorine Content | 19F NMR | Single peak at -220 to -230 ppm (decoupled) |

| Enantiomeric Purity | Chiral HPLC | > 98.5% (R)-enantiomer |

| Water Content | Karl Fischer | < 1.0% (Product is hygroscopic) |

Troubleshooting the Chiral HPLC

Since the amine lacks a UV chromophore, derivatization is required before HPLC analysis unless using a specialized detector (CAD/ELSD).

-

Derivatization Agent: Marfey’s Reagent (FDAA) or GITC.

-

Column: C18 Standard column (after derivatization).

-

Eluent: Acetonitrile/Water gradient with 0.1% TFA.

Safety & Handling (The "Hidden" Hazards)

-

Fluoride Burns: In Route A, although CsF is less hazardous than HF, the reaction conditions can generate trace HF if moisture is present. Always have Calcium Gluconate gel available.

-

Volatility: The free base of 1-fluoro-2-propylamine has a flash point < 0°C (estimated). All free-basing steps must occur under inert atmosphere in a hood.

-

Hygroscopicity: The HCl salt will absorb atmospheric water, turning into a syrup. Store in sealed foil bags with desiccant.

References

-

Scale-Up of Deoxofluorination

- Singh, R. P., & Shreeve, J. M. (2002).

-

Source:

-

Safety of Fluorinating Reagents

- Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. J. Org. Chem.

-

Source:

-

Biocatalytic Transamination

-

Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[2] Trends in Biotechnology.

-

Source:

-

-

Physical Properties & Handling

- Propylamine Safety Data (Proxy for fluoro-analog vol

-

Source:

Sources

Technical Guide: Fluorinated Amines as Reagents in Organic Synthesis

Executive Summary: The "Magic Methyl" Effect

In modern drug discovery, the strategic introduction of fluorine is a non-negotiable tactic. Often termed the "Magic Methyl" effect, replacing a C-H or C-OH bond with C-F can profoundly modulate metabolic stability (blocking P450 oxidation), lipophilicity (

Historically, this transformation relied on hazardous gaseous reagents like sulfur tetrafluoride (

Reagent Selection Matrix

Selecting the correct reagent is a balance between reactivity, thermal stability, and byproduct profile.

| Reagent | Structure | Physical State | Thermal Stability (Onset) | HF Generation | Primary Application |

| DAST | Liquid | Low (~90°C) | Spontaneous | Small-scale alcohol fluorination. | |

| Deoxo-Fluor® | Liquid | Moderate (~140°C) | Spontaneous | Scale-up; Gem-difluorination of ketones. | |

| XtalFluor-E® | Solid (Salt) | High (>200°C) | None (Requires Promoter) | Late-stage functionalization; Acid-sensitive substrates. | |

| Ishikawa Reagent | Liquid | Stable at RT | Low | Conversion of primary alcohols; Acyl fluoride synthesis. | |

| TFEDMA | Liquid | High | Low | Difluoroacetylation; Bioisostere synthesis. |

Critical Safety Note: While Deoxo-Fluor is more stable than DAST, both can undergo catastrophic decomposition if heated above their limits. XtalFluor is the safety standard for process chemistry as it does not release HF until a promoter is added.

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting elimination side-products (alkenes).

The Deoxofluorination Cascade

The reaction proceeds via an activated alkoxy-aminosulfur intermediate. The fate of this intermediate determines the yield:

-

Activation: The alcohol oxygen attacks the sulfur center, displacing a fluoride.

-

Displacement: A fluoride ion attacks the carbon center.

-

S_N2 Pathway: Inversion of configuration (Favored by primary/secondary alcohols).

-

S_N1 Pathway: Carbocation formation

Racemization or Elimination (Favored by tertiary alcohols).

-

Figure 1: General mechanism of deoxofluorination. Note the bifurcation at the intermediate stage where elimination competes with substitution.

Validated Protocols

Protocol A: Stereoselective Fluorination of Secondary Alcohols using XtalFluor-E

Rationale: XtalFluor is chosen here for safety and improved selectivity against elimination compared to DAST. Since XtalFluor is a salt (

Materials:

-

Substrate: Chiral secondary alcohol (1.0 equiv)

-

Reagent: XtalFluor-E (1.5 equiv)

-

Promoter:

(2.0 equiv)[1] -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool to room temperature under

atmosphere. -

Charging: Add XtalFluor-E (1.5 mmol) and anhydrous DCM (5 mL). The salt may not fully dissolve immediately.

-

Promoter Addition: Cool the mixture to -78°C. Add

(2.0 mmol) and-

Expert Tip: The addition of free triethylamine buffers the acidity, protecting acid-labile protecting groups (like TBS or Boc).

-

-

Substrate Addition: Add the alcohol (1.0 mmol) dissolved in minimal DCM dropwise.

-

Reaction: Stir at -78°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LCMS.

-

Endpoint: Look for the disappearance of the alcohol. If elimination (alkene) is observed, keep the reaction colder (-20°C) for longer.

-

-

Quench: Pour mixture into saturated aqueous

. Stir vigorously for 15 minutes (CO2 evolution). -

Workup: Extract with DCM (3x), dry over

, and concentrate.

Protocol B: Gem-Difluorination of Ketones with Deoxo-Fluor

Rationale: Ketones are less reactive than alcohols. Deoxo-Fluor is preferred over DAST here because it can withstand the higher temperatures often required for this transformation without decomposing violently.

Materials:

-

Substrate: Ketone (1.0 equiv)

-

Reagent: Deoxo-Fluor (1.5 - 2.0 equiv)

-

Catalyst: Ethanol (0.2 equiv) or

(Lewis Acid) -

Solvent: Neat or DCM (minimal)

Step-by-Step Procedure:

-

Safety Check: Ensure reaction vessel is rated for pressure if heating is expected. Perform in a high-efficiency fume hood.

-

Mixing: In a Teflon or polypropylene vessel (glass is acceptable if HF is neutralized, but etching occurs), combine the ketone (1.0 mmol) and Deoxo-Fluor (2.0 mmol).

-

Activation:

-

Standard: Add catalytic Ethanol (0.2 mmol). This generates a small amount of HF in situ, which catalyzes the reaction.

-

Difficult Substrates: Add

(1.0 equiv) to activate the carbonyl oxygen.

-

-

Heating: Heat to 60–80°C.

-

Warning: Do not exceed 90°C. If the reaction is sluggish, do not simply crank the heat; add more reagent or Lewis Acid.

-

-

Quench: Cool to 0°C. Very slowly add saturated

. -

Purification: Standard extraction. Silica gel chromatography is usually sufficient.

Protocol C: N-Difluoroacetylation using TFEDMA

Rationale: TFEDMA (1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine) is a specialized reagent used to install the

Application: Synthesis of difluoroacetylated amines/sulfoximines.[5]

Step-by-Step Procedure:

-

Setup: Dissolve the amine/sulfoximine substrate (1.0 equiv) in DCM.

-

Reagent Addition: Add TFEDMA (1.2 equiv).

-

Conditions: Stir at room temperature for 1–4 hours.

-

Hydrolysis: Add water. The initial intermediate is an

-fluoroenamine or iminium species, which hydrolyzes to the difluoroacetyl group. -

Isolation: Extract with EtOAc.

Specialized Application: Heterocycle Synthesis

Beyond simple fluorination, these reagents can drive cyclodehydration.

Figure 2: Divergent reactivity. Controlled temperature yields the fluoride; higher heat drives cyclization to oxazolines.

Safety & Handling (The "Self-Validating" System)

A self-validating safety system implies that the protocol includes checks to prevent failure modes before they occur.

-

Thermal Runaway Check:

-

Rule: Never distill DAST or Deoxo-Fluor.

-

Data: DAST decomposes exothermically starting at ~90°C. Deoxo-Fluor initiates ~140°C but can auto-accelerate.

-

Validation: Check oil bath temperature with a secondary thermometer.

-

-

Pressure Management:

-

Rule: Deoxofluorination generates HF and sometimes

gas (if glass is etched). -

Validation: Never run these reactions in a completely closed system without a pressure-relief mechanism (e.g., nitrogen bubbler).

-

-

HF Neutralization:

-

Rule: Skin contact with HF is insidious (pain is delayed).

-

Validation: Keep Calcium Gluconate gel on the bench before opening the reagent bottle.

-

References

-

Lal, G. S., et al. (1999).[6] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[6] The Journal of Organic Chemistry.

-

Beaulieu, F., et al. (2009).[6] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1][6] Organic Letters.

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] The Journal of Organic Chemistry.

-

Pacheco, M. C., et al. (2016). "Recent Advances in the Synthesis of Fluorinated Compounds using Ishikawa’s Reagent." Molecules.

-

Organic Chemistry Portal. "Fluorination with DAST and Deoxo-Fluor."

Sources

Troubleshooting & Optimization

Technical Support Hub: DAST Fluorination Troubleshooting

Department: Process Chemistry & Reagent Support Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Deoxofluorination & Mitigating Side Reactions

Introduction

Welcome to the Fluorination Support Center. You are likely here because Diethylaminosulfur trifluoride (DAST) is behaving like the "Dr. Jekyll and Mr. Hyde" of reagents. When it works, it is a surgical tool for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. When it fails, it yields elimination products, rearranged skeletons, or worse—a safety incident.

This guide moves beyond basic textbook definitions. We will dissect the causality of failure modes using mechanistic logic and provide self-validating protocols to restore the integrity of your synthesis.

Module 1: Critical Safety Directives

Before troubleshooting chemistry, we must ensure the reactor does not breach containment. DAST is thermally unstable and shock-sensitive.

WARNING: Never distill DAST reaction residues. The byproduct, bis(diethylamino)sulfur difluoride, can detonate upon heating.[1]

| Parameter | DAST (Liquid) | Deoxo-Fluor (Liquid) | XtalFluor-E (Solid) |

| Physical State | Yellow/Orange Liquid | Yellow Liquid | Crystalline Solid |

| Decomp.[2] Onset | ~50–60 °C (Violent) | ~70 °C (Slower exotherm) | >200 °C |

| Moisture Sensitivity | Fumes instantly (Hydrolysis to HF) | Fumes instantly | Hydrolyzes slowly |

| Glassware Etching | High | High | Low |

The "Golden Rules" of DAST Safety:

-

Temperature Ceiling: Never heat a neat DAST reaction above 50°C. If higher temperatures are required for conversion, switch to Deoxo-Fluor or XtalFluor-E .

-

The "Plastic" Rule: DAST and its hydrolysis product (HF) etch glass. For long-term storage, use Teflon/PFA containers. For reactions, borosilicate glass is acceptable only if the reaction is quenched immediately upon completion.

-

Moisture Control: DAST reacts explosively with water. All glassware must be flame-dried under inert gas (

or Ar).

Module 2: Troubleshooting Side Reactions

Issue 1: "I am seeing significant alkene formation (Elimination) instead of fluorination."

The Mechanism:

The DAST reaction proceeds via an alkoxyaminosulfur difluoride intermediate (

Diagnostic & Solution:

| Variable | Adjustment for Elimination Issues | Mechanistic Rationale |

| Temperature | LOWER to -78°C | Elimination is often entropically favored (higher T). Substitution ( |

| Solvent | Switch to DCM or Chloroform | Non-polar solvents promote tight ion pairing, favoring substitution. Avoid THF if possible; Lewis basic ethers can solvate the cation, promoting |

| Reagent | Switch to XtalFluor-E | XtalFluor salts are non-basic. DAST releases diethylamine during reaction, which can act as a base to catalyze elimination. |

| Base Additive | REMOVE Pyridine | While pyridine neutralizes HF, it also acts as a base sponge that can promote E2 elimination in sensitive substrates. |

Issue 2: "The fluorine is on the wrong carbon (Rearrangement)."

The Mechanism:

This indicates your reaction has shifted from an

Diagnostic & Solution:

-

Q: Is your substrate a secondary alcohol adjacent to a quaternary center?

-

A: If yes, rearrangement is thermodynamically driven.

-

Fix:

-

Solvent Polarity: Use a strictly non-polar solvent (Pentane/DCM mix) to destabilize the carbocation intermediate.

-

Reagent Switch: Use Fluolead™ or PhenoFluor™ . These reagents have different leaving group characteristics that may suppress ionization.

-

Kinetic Control: Run the reaction at the lowest possible temperature (-78°C) and quench immediately upon consumption of starting material.

-

Module 3: Visualization of Failure Modes

The following diagram illustrates the competitive pathways of the alkoxyaminosulfur intermediate. Note how temperature and basicity dictate the "Sink" (Product vs. Waste).

Caption: Competitive mechanistic pathways in DAST fluorination. Kinetic control (low temp) favors the SN2 route (Green), while thermal energy and polar solvents open E2/SN1 failure modes (Red).

Module 4: Validated Experimental Protocol

Standard Operating Procedure: Conversion of Secondary Alcohol to Fluoride Designed for 1.0 mmol scale. Scale-up requires specific safety calorimetry review.

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge with Alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M concentration].

-

Cool the solution to -78°C (Dry ice/Acetone bath). Crucial for selectivity.

-

-

Addition:

-

Add DAST (1.2 – 1.5 equiv) dropwise via syringe over 10 minutes.

-

Observation: The solution may turn slightly yellow. Fuming indicates moisture ingress.

-

-

Reaction:

-

Stir at -78°C for 30 minutes.

-

Allow to warm slowly to Room Temperature (RT) only if TLC shows incomplete conversion.

-

Checkpoint: If starting material persists after 1 hour at RT, do not heat. Add a second aliquot of DAST (0.5 equiv) at 0°C.

-

-

Workup (The "Quench"):

-

Caution: The quench is exothermic and generates HF.

-

Cool mixture to 0°C.

-

Add saturated aqueous Sodium Bicarbonate (

) dropwise. Vigorous bubbling ( -

Stir for 15 minutes until bubbling ceases (neutralizes HF).

-

Extract with DCM (3x), wash organics with brine, dry over

, and concentrate.

-

Module 5: Troubleshooting Decision Tree

Use this logic flow to determine your next step when the reaction fails.

Caption: Logic flow for diagnosing and correcting common DAST fluorination failures.

References

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[1][3][4][5] The Journal of Organic Chemistry, 40(5), 574–578.

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054.

-

L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Leonard, J. (2010).[2] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3401–3411.

-

Kirk, K. L. (2008).[1] Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic Process Research & Development, 12(2), 305–321.

Sources

reducing byproducts in organocatalytic fluorination reactions

Topic: Reducing Byproducts in Organocatalytic Fluorination Reactions

Status: Operational | Tier: Level 3 (Advanced Methodology)

Introduction: The "Fluorine Stability" Paradox

Welcome to the Organocatalytic Fluorination Support Center. You are likely here because your reaction worked on paper, but your flask contains a mixture of elimination products, racemates, or unreacted starting material.

Introducing fluorine into organic scaffolds alters pKa, lipophilicity, and metabolic stability (the "Fluorine Effect").[1] However, the very electronegativity that makes fluorine valuable also makes the

This guide provides self-validating protocols to suppress these pathways.

Module 1: Electrophilic -Fluorination (Enamine Activation)

Primary Reagents: NFSI (N-fluorobenzenesulfonimide), Selectfluor.[2][3] Catalysts: Imidazolidinones (MacMillan Gen 1/2), Proline derivatives.

The Core Problem: The Elimination Trap

In the

Troubleshooting Guide: Yield vs. Selectivity

Figure 1: Decision tree for diagnosing failure modes in electrophilic

Standard Operating Procedure (SOP): Enantioselective -Fluorination of Aldehydes

Based on MacMillan et al. (2005) methodology.

Objective: Minimize HF elimination and racemization.

-

Preparation: Flame-dry a 10 mL round-bottom flask. Cool to -10 °C .

-

Solvent: Add THF (tetrahydrofuran) or THF/iPrOH (90:10). Note: The addition of alcohol can stabilize the transition state via H-bonding, improving ee.

-

Catalyst: Add (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol% ).

-

Why? High loading is often necessary because the HF byproduct can deactivate a portion of the catalyst salt.

-

-

Substrate: Add the aldehyde (1.0 equiv). Stir for 5 min.

-

Reagent Addition: Add NFSI (1.2 equiv) in one portion.

-

Checkpoint: Monitor by TLC/NMR every 2 hours.

-

-

Quench (Crucial Step): Upon consumption of starting material, immediately quench with cold pentane and filter through a pad of silica gel or perform an immediate reductive amination/reduction.

-

Reasoning: The

-fluoro aldehyde is configurationally unstable. Reducing it to the alcohol (using NaBH4) or converting to an amine "locks" the stereocenter.

-

Module 2: Nucleophilic Fluorination (Ring Opening)

Primary Reagents: HF-Amine complexes (Olah's reagent, 3HF·Et3N), Benzoyl fluoride. Catalysts: Chiral Phosphoric Acids (CPA), Phase Transfer Catalysts (PTC).

The Core Problem: Solvolysis & Regio-control

When opening epoxides or aziridines with nucleophilic fluoride, the fluoride anion is heavily solvated (hydrogen bonded), making it a poor nucleophile. Removing solvent makes it a strong base (causing elimination).

Mechanism of Failure: The "Basicity vs. Nucleophilicity" Balance

Figure 2: Competing pathways in nucleophilic fluorination. Path A requires precise catalyst design (e.g., thioureas or CPAs) to direct fluoride while suppressing basicity.

FAQ: Nucleophilic Fluorination

Q: My reaction vessel is etching. Is this affecting my yield? A: Yes. Glassware releases water and silicates when etched by HF sources.

-

Fix: Use polypropylene (PP) or Teflon (PFA) reaction vessels.

-

Fix: If using glassware, ensure the HF source is strictly anhydrous (e.g., treat 3HF·Et3N with a small amount of anhydride to scavenge water).

Q: I see low regioselectivity in epoxide opening.

A: This suggests the mechanism has shifted to

-

Fix: Use a cooperative catalyst system . A chiral Lewis acid (e.g., (salen)Co) activates the epoxide, while a cocatalyst (e.g., quaternary ammonium fluoride) delivers the nucleophile. This enforces an

-like mechanism, restoring regiocontrol.

Module 3: Reagent Selection & Data

Choosing the right "F+" source is the first step in byproduct management.

Table 1: Electrophilic Fluorinating Reagents Comparison

| Feature | NFSI (N-Fluorobenzenesulfonimide) | Selectfluor (F-TEDA-BF4) |

| Solubility | High in DCM, THF, Toluene (Ideal for Organocatalysis) | Low in non-polar; High in MeCN, H2O |

| Reactivity | Moderate (Tunable). Requires activation. | High. "Hammer" approach. |

| Byproducts | Sulfonimide (Easy to remove by base wash). | Amine salts (Water soluble). |

| Stability | Stable solid.[3] Non-hygroscopic.[3] | Hygroscopic. Decomposes >195°C. |

| Best Use | Enantioselective | Radical fluorination or unactivated alkenes. |

References

-

Enantioselective Organoc

-Fluorination of Aldehydes. Beeson, T. D., & MacMillan, D. W. C. (2005).[4] Journal of the American Chemical Society. Foundational text on using imidazolidinones for suppressing elimination. -

Organoc

-Fluorination of Ketones. Marigo, M., Fielenbach, D., Braunton, A., Kjærsgaard, A., & Jørgensen, K. A. (2005). Angewandte Chemie International Edition. Details the use of chiral amines for ketone substrates. -

Electrophilic Fluorination with NFSI: Mechanism and Reactivity. Rozatian, N., et al. (2018). Chemical Science. Quantitative scale of electrophilic fluorinating reagents.[2]

-

Catalytic Asymmetric Fluorination. Lectka, T., et al. (2000). Chemical Reviews. Comprehensive review on early transition metal and organocatalytic approaches.

Sources

strategies for purifying polar fluorinated amines

Technical Support Center: Fluorinated Amine Purification

Ticket System Status: ONLINE Topic: Purification Strategies for Polar Fluorinated Amines Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Fluorine Paradox"

Welcome to the technical support center. You are likely here because your fluorinated amine is behaving erratically. It is too polar for standard normal phase, too volatile for the rotavap, or invisible to your UV detector.

Fluorine introduces a unique physicochemical conflict:

-

Polarity vs. Lipophilicity: While the C-F bond is polar, perfluorinated chains are lipophilic. However, when F is close to an amine (e.g.,

-fluoroamines), the electron-withdrawing group (EWG) effect drastically lowers the pKa of the amine, altering its interaction with stationary phases. -

Volatility: Fluorination often suppresses boiling points relative to non-fluorinated parents, increasing the risk of product loss during isolation.

Below are the standard operating procedures (SOPs) and troubleshooting workflows to resolve these issues.

Module 1: The Volatility Trap (Isolation Issues)

Symptom: "My yield was 90% by NMR in the crude reaction mixture, but after rotary evaporation, the flask is empty."

Root Cause: Many low-molecular-weight fluorinated amines have high vapor pressures. Furthermore, the presence of fluorine adjacent to the nitrogen lowers the basicity, meaning the amine may exist significantly as the free base rather than a salt, even in slightly acidic media.

Protocol: Salt Formation Strategy

Do not attempt to isolate the free base of volatile fluorinated amines (

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Ether or Dioxane) where the salt will be insoluble.

-

Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or anhydrous HCl in Diethyl Ether dropwise at 0°C.

-

Note: Avoid aqueous acids (HCl/

) if you want to precipitate the solid directly.

-

-

Precipitation: The fluorinated amine hydrochloride should precipitate as a white solid.

-

Filtration: Filter the solid and wash with cold ether.

-

Recovery: If the salt is hygroscopic (common with fluorinated species), dry under high vacuum immediately.

Visualization: Volatility Decision Tree

Caption: Decision matrix for handling low-molecular-weight fluorinated amines to prevent evaporative loss.

Module 2: The Silica Struggle (Streaking & Tailing)

Symptom: "The compound streaks from the baseline to the solvent front on TLC/Column, or co-elutes with impurities."

Root Cause:

Fluorinated amines retain the basicity of the nitrogen (though reduced), which interacts strongly with acidic silanol groups (

Solution 1: The "Magic Mixture" (Mobile Phase Modification) Standard mobile phases (Hex/EtOAc) are insufficient. You must suppress silanol ionization or competitively block silanol sites.

| Modifier | Concentration | Mechanism | Best For |

| Triethylamine (TEA) | 0.5 - 1.0% | Competes for silanol sites | General purification |

| Ammonium Hydroxide ( | 1.0 - 2.0% | Suppresses ionization | Highly polar/basic amines |

| Methanol (MeOH) | 5 - 20% | Increases polarity | Polar fluorinated species |

Recommended Solvent System:

DCM : MeOH :

Solution 2: Amine-Functionalized Silica If the "Magic Mixture" fails, switch the stationary phase. Use Amine-Bonded Silica (e.g., KP-NH).

-

Why: The surface is already basic. No modifiers are needed in the mobile phase.[1]

-

Benefit: Eliminates the need to wash out TEA/ammonia from your product after the column.

Module 3: The "Catch and Release" (SCX Chromatography)

Symptom: "My product is water-soluble and I cannot extract it into organic solvent during workup."

Root Cause: Polar fluorinated amines often partition into the aqueous phase. Standard liquid-liquid extraction (LLE) fails.